(4S)-2-Oxoclopidogrel
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Overview
Description
(4S)-2-Oxoclopidogrel is a chiral compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. This compound is a derivative of clopidogrel, a well-known antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. The this compound is particularly notable for its stereochemistry, which plays a crucial role in its biological activity and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-Oxoclopidogrel typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: This step involves the cyclization of a suitable precursor to form the thienopyridine core, which is a key structural component of this compound.
Introduction of the Oxo Group: The oxo group is introduced through an oxidation reaction, often using reagents such as potassium permanganate or chromium trioxide.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (4S)-enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process typically involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions, ensuring consistent quality.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure that the product meets the required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-Oxoclopidogrel undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s reactivity and biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the thienopyridine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties
Scientific Research Applications
(4S)-2-Oxoclopidogrel has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a chiral building block in the synthesis of other complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology: In biological research, this compound is used to study the mechanisms of platelet aggregation and blood clot formation. It serves as a model compound for developing new antiplatelet agents.
Medicine: The compound’s potential as an antiplatelet agent is explored in preclinical and clinical studies. Researchers investigate its efficacy and safety in preventing cardiovascular events.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and formulations. Its chemical properties are leveraged to create more effective and targeted therapies.
Mechanism of Action
The mechanism of action of (4S)-2-Oxoclopidogrel involves its conversion to an active metabolite that inhibits the P2Y12 receptor on platelets. This inhibition prevents the activation of the GPIIb/IIIa receptor complex, which is essential for platelet aggregation. The molecular targets and pathways involved include:
P2Y12 Receptor: The active metabolite binds to the P2Y12 receptor, blocking the binding of adenosine diphosphate (ADP) and preventing platelet activation.
GPIIb/IIIa Receptor Complex: By inhibiting the P2Y12 receptor, this compound indirectly prevents the activation of the GPIIb/IIIa receptor complex, reducing platelet aggregation and thrombus formation.
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: The parent compound of (4S)-2-Oxoclopidogrel, widely used as an antiplatelet agent.
Prasugrel: Another thienopyridine derivative with similar antiplatelet activity.
Ticagrelor: A non-thienopyridine P2Y12 receptor inhibitor with a different mechanism of action.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its biological activity and pharmacokinetics. Compared to its parent compound, clopidogrel, this compound may offer improved efficacy and safety profiles, making it a promising candidate for further research and development.
Properties
CAS No. |
1416696-44-0 |
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Molecular Formula |
C16H16ClNO3S |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
methyl (2S)-2-[(7aS)-2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl]-2-(2-chlorophenyl)acetate |
InChI |
InChI=1S/C16H16ClNO3S/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13/h2-5,8,13,15H,6-7,9H2,1H3/t13-,15-/m0/s1 |
InChI Key |
JBSAZVIMJUOBNB-ZFWWWQNUSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)N2CC[C@H]3C(=CC(=O)S3)C2 |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2 |
Origin of Product |
United States |
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